molecular formula C12H7N3O7 B11974739 2,4-Dinitro-1-(4-nitrophenoxy)benzene CAS No. 2363-36-2

2,4-Dinitro-1-(4-nitrophenoxy)benzene

Cat. No.: B11974739
CAS No.: 2363-36-2
M. Wt: 305.20 g/mol
InChI Key: FNJZWSYKDYMFPB-UHFFFAOYSA-N
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Description

2,4-Dinitro-1-(4-nitrophenoxy)benzene is an organic compound with the molecular formula C12H7N3O7 It is characterized by the presence of three nitro groups and a phenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitro-1-(4-nitrophenoxy)benzene typically involves the nitration of 1-(4-nitrophenoxy)benzene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The nitration process introduces nitro groups at the 2 and 4 positions of the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitro-1-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Products may include nitrobenzoic acids or other oxidized derivatives.

    Reduction: Amino derivatives such as 2,4-diamino-1-(4-nitrophenoxy)benzene.

    Substitution: Depending on the nucleophile, products can vary widely, including halogenated or alkylated derivatives.

Scientific Research Applications

2,4-Dinitro-1-(4-nitrophenoxy)benzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying nitroaromatic compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dinitro-1-(4-nitrophenoxy)benzene involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: Similar in structure but lacks the phenoxy group.

    1-Nitro-3-(4-nitrophenoxy)benzene: Contains only one nitro group on the benzene ring.

    2,4-Dimethoxy-1-(2-nitro-propenyl)-benzene: Contains methoxy groups instead of nitro groups.

Uniqueness

2,4-Dinitro-1-(4-nitrophenoxy)benzene is unique due to the presence of three nitro groups and a phenoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

2363-36-2

Molecular Formula

C12H7N3O7

Molecular Weight

305.20 g/mol

IUPAC Name

2,4-dinitro-1-(4-nitrophenoxy)benzene

InChI

InChI=1S/C12H7N3O7/c16-13(17)8-1-4-10(5-2-8)22-12-6-3-9(14(18)19)7-11(12)15(20)21/h1-7H

InChI Key

FNJZWSYKDYMFPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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